molecular formula C12H19N B1277275 (R)-1-(4-tert-butylphenyl)ethanamine CAS No. 511256-38-5

(R)-1-(4-tert-butylphenyl)ethanamine

Cat. No. B1277275
M. Wt: 177.29 g/mol
InChI Key: HZUDLUBTTHIVTP-SECBINFHSA-N
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Description

The compound is an amine derivative of 4-tert-butylphenol . 4-tert-Butylphenol is a phenol derivative and is widely used in the polymer industry .


Synthesis Analysis

Chiral sulfinamides, such as tert-butanesulfinamide, are often used in the stereoselective synthesis of amines and their derivatives . The synthesis of various N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-tert-Butylphenol, includes a tert-butyl group attached to a phenol ring .


Chemical Reactions Analysis

The high-temperature gas-phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) has been investigated in a combined experimental and theoretical study .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-tert-Butylphenol, include a boiling point of 236-238 °C, a melting point of 96-101 °C, and a density of 0.908 g/mL at 25 °C .

Scientific Research Applications

Antifungal Applications

(R)-1-(4-tert-butylphenyl)ethanamine and its derivatives show significant potential in antifungal applications. For instance, (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine has demonstrated high activity against human pathogens like Cryptococcus neoformans and dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum (Thvedt et al., 2013).

Chemical Synthesis

In the realm of chemical synthesis, (R)-1-(4-tert-butylphenyl)ethanamine serves as a critical intermediate or a building block. Its involvement in the diastereoselective synthesis of compounds like (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine highlights its importance in creating optically pure compounds (Balestri et al., 2014).

Ligand in Organometallic Chemistry

(R)-1-(4-tert-butylphenyl)ethanamine and related compounds are used as ligands in organometallic chemistry. For example, Schiff base ligands based on benzylidene(4-tert-butylphenyl)amine have been synthesized and utilized in cyclometalated mononuclear piano-stool complexes, showing promising applications in DNA/protein binding and anticancer activity (Mukhopadhyay et al., 2015).

Catalysis

It plays a role in catalysis, as seen in the study of structural, kinetics, and mechanistic aspects of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes (Kumah et al., 2019).

Safety And Hazards

4-tert-Butylphenol, a similar compound, has been classified as Aquatic Chronic 1, Eye Damage 1, Reproductive Toxicity 2, and Skin Irritant 2 .

Future Directions

The use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives has been extensively studied over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

properties

IUPAC Name

(1R)-1-(4-tert-butylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUDLUBTTHIVTP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427122
Record name (R)-1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-tert-butylphenyl)ethanamine

CAS RN

511256-38-5
Record name (R)-1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
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N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
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